N-benzyl-6-(1H-pyrazol-1-yl)nicotinamide
Description
N-Benzyl-6-(1H-pyrazol-1-yl)nicotinamide (Compound 38, as per ) is a nicotinamide derivative characterized by a pyrazole substituent at the 6-position of the nicotinamide core and a benzyl group attached to the amide nitrogen. Its molecular formula is C₁₈H₁₅N₅O, with an average molecular mass of 317.35 g/mol. Synthesized via method A using thionicotinamide and 1-[4-(bromomethyl)phenyl]-1H-pyrazole, it exhibits an ESI-MS [M + H]⁺ peak at m/z = 405.1 and achieves 92.6% purity by HPLC (gradient C, retention time [RT] = 6.54 min) .
Properties
Molecular Formula |
C16H14N4O |
|---|---|
Molecular Weight |
278.31g/mol |
IUPAC Name |
N-benzyl-6-pyrazol-1-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H14N4O/c21-16(18-11-13-5-2-1-3-6-13)14-7-8-15(17-12-14)20-10-4-9-19-20/h1-10,12H,11H2,(H,18,21) |
InChI Key |
NRZWXTMOYLJVGN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)N3C=CC=N3 |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)N3C=CC=N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of Selected Nicotinamide Derivatives
Key Observations :
- Substituent Impact on Mass and Polarity : The benzyl group in Compound 38 increases its molecular weight compared to simpler analogs like N-methyl or N,N-dimethyl derivatives (). The thiobenzyl-thiazole substituent in Compound 39 () further elevates mass and introduces sulfur, altering polarity .
- HPLC Performance : Compound 38 shows higher purity (92.6%) than Compound 39 (69.2%), suggesting better synthetic efficiency or stability for the benzyl-pyrazole variant .
Analytical Characterization
- Mass Spectrometry : ESI-MS is widely used for confirming molecular ions (e.g., m/z = 405.1 for Compound 38 ). The absence of ESI-MS data for N-methyl derivatives () suggests reliance on alternative methods like NMR or HPLC-MS .
- Chromatographic Purity : UPLC-MS/MS () enables simultaneous quantification of nicotinamide analogs with high sensitivity (LOD: 0.075–0.600 μg/mL) and recovery (84.6–108.6%), providing a robust framework for comparative studies .
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